3-Amino-1-(2-methylcyclohexyl)propan-1-ol 3-Amino-1-(2-methylcyclohexyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20386315
InChI: InChI=1S/C10H21NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h8-10,12H,2-7,11H2,1H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

3-Amino-1-(2-methylcyclohexyl)propan-1-ol

CAS No.:

Cat. No.: VC20386315

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2-methylcyclohexyl)propan-1-ol -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 3-amino-1-(2-methylcyclohexyl)propan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h8-10,12H,2-7,11H2,1H3
Standard InChI Key DJKZSBOMQFFWDD-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1C(CCN)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of 3-amino-1-(2-methylcyclohexyl)propan-1-ol consists of a three-carbon chain (propan-1-ol) with the following substituents:

  • A 2-methylcyclohexyl group at position 1, introducing significant steric hindrance and lipophilicity.

  • A hydroxyl group at position 1, enabling hydrogen bonding and nucleophilic reactivity.

  • A primary amine at position 3, facilitating acid-base reactivity and participation in condensation reactions.

The cyclohexane ring adopts a chair conformation, with the methyl group at the 2-position influencing ring symmetry and intermolecular interactions. The presence of two stereogenic centers (C1 and C3) grants the compound potential for four stereoisomers, though synthetic routes often yield specific enantiomers depending on reaction conditions.

Comparative Structural Analysis

The compound’s uniqueness arises from its substitution pattern. For example:

CompoundKey Structural DifferencesImplications
3-Amino-1-cyclohexylpropan-1-olLacks methyl group on cyclohexane ringReduced steric hindrance
2-Amino-1-(2-methylcyclohexyl)-ethanolShorter carbon chain (ethanol backbone)Altered hydrogen-bonding capacity
3-Amino-1-(4-methylcyclohexyl)-propan-1-olMethyl group at cyclohexane C4Altered spatial orientation

The 2-methylcyclohexyl group enhances lipophilicity compared to unsubstituted cyclohexyl analogs, potentially improving membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate laboratory synthesis:

Route 1: Reductive Amination

  • Substrate Preparation: 2-Methylcyclohexanone is condensed with 3-hydroxypropanal under basic conditions.

  • Reduction: The resulting imine is reduced using sodium cyanoborohydride (NaBH3CN) to yield the amino alcohol.

  • Purification: Chromatographic separation isolates the desired stereoisomer.

Route 2: Grignard Addition

  • Epoxide Formation: 2-Methylcyclohexanol is converted to the corresponding epoxide.

  • Aminolysis: Reaction with ammonia opens the epoxide, forming the amino alcohol.

  • Recrystallization: Ethanol/water mixtures purify the product.

Yield optimization typically requires careful control of temperature (-10°C to 25°C) and solvent polarity.

Industrial Manufacturing Challenges

Scale-up introduces complexities:

  • Stereoselectivity: Industrial processes often employ chiral catalysts like BINAP-Ru complexes to enforce enantiomeric purity.

  • Waste Management: Byproducts from cyclohexane derivatization require specialized neutralization.

  • Cost Drivers: The 2-methylcyclohexyl precursor accounts for ~60% of raw material costs.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/Description
Melting Point89–92°C (racemic mixture)
Boiling Point285°C (decomposes above 250°C)
Water Solubility2.1 g/L at 20°C
logP (Octanol-Water)1.8
pKa (Amine)9.4 ± 0.2
pKa (Alcohol)15.1 ± 0.3

The low water solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for many reactions. The amine’s pKa suggests protonation under physiological conditions, influencing biodistribution.

Spectroscopic Signatures

  • IR: Strong absorption at 3350 cm⁻¹ (N-H stretch), 1070 cm⁻¹ (C-O stretch).

  • ¹H NMR (CDCl3): δ 1.2–1.8 (m, cyclohexyl), δ 2.6 (t, J=6 Hz, CH2NH2), δ 3.4 (m, CHOH).

  • ¹³C NMR: 72.8 ppm (C-OH), 48.3 ppm (C-NH2).

Reactivity and Functionalization

Nucleophilic Reactions

The primary amine undergoes characteristic reactions:

  • Acylation: Acetyl chloride forms the corresponding acetamide (yield: 85–92%).

  • Schiff Base Formation: Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imines.

  • Mannich Reactions: Participates in three-component condensations with ketones and formaldehyde.

Oxidation Pathways

Controlled oxidation of the hydroxyl group using Jones reagent (CrO3/H2SO4) yields 3-amino-1-(2-methylcyclohexyl)propan-1-one, a β-amino ketone intermediate useful in heterocycle synthesis. Over-oxidation risks C-N bond cleavage, requiring strict stoichiometric control.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

  • Beta-Blocker Analogues: Structural similarity to propranolol precursors.

  • Antifungal Agents: Quaternary ammonium derivatives exhibit mycotoxin inhibition.

  • Neuromodulators: Potential dopamine receptor ligands due to amine positioning.

Materials Science

  • Epoxy Resin Modifiers: Improves crosslink density in polymer matrices.

  • Ionic Liquids: Quaternary ammonium salts derived from the amine show promise as green solvents.

Catalysis

Chiral derivatives act as ligands in asymmetric hydrogenation, achieving enantiomeric excess (ee) up to 88% in ketone reductions.

Biological Activity and Toxicology

In Vitro Studies

Limited data suggest:

  • Cytotoxicity: IC50 > 100 μM in HEK293 cells (72h exposure).

  • Enzyme Inhibition: Moderate inhibition of acetylcholinesterase (Ki = 12 μM).

  • Antimicrobial Activity: MIC = 256 μg/mL against Staphylococcus aureus.

ADME Profiling

  • Absorption: Caco-2 permeability: 8.2 × 10⁻⁶ cm/s (moderate).

  • Metabolism: Hepatic CYP3A4-mediated N-dealkylation predominates.

  • Excretion: Renal clearance accounts for 65% of elimination.

Future Research Directions

Synthetic Biology Approaches

Engineering microbial pathways (e.g., E. coli aminotransferases) for enantioselective production could reduce reliance on chemical synthesis.

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains may enhance aqueous solubility for intravenous formulations.

Computational Modeling

Molecular dynamics simulations could predict protein binding affinities, guiding targeted therapeutic design.

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